molecular formula C5H12ClNO B6213230 1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride CAS No. 2728725-05-9

1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride

Cat. No.: B6213230
CAS No.: 2728725-05-9
M. Wt: 137.6
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Description

1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with an aminoethyl group and a hydroxyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amination: The introduction of the aminoethyl group is usually carried out through a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropane derivative with an amine under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can act as a rigid scaffold, influencing the compound’s binding affinity and specificity. The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.

Comparison with Similar Compounds

1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride can be compared with other cyclopropane derivatives, such as:

    Cyclopropylamine: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

    Cyclopropanol: Lacks the amino group, limiting its biological applications.

    1-[(1S)-1-aminoethyl]cyclopropan-1-ol hydrochloride: The stereoisomer of the compound, which may exhibit different biological activity and reactivity.

The unique combination of the aminoethyl and hydroxyl groups in this compound makes it a valuable compound for diverse scientific research and industrial applications.

Properties

CAS No.

2728725-05-9

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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